1-(5-甲基-1,2,4-恶二唑-3-基)环己-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

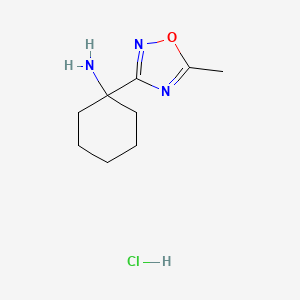

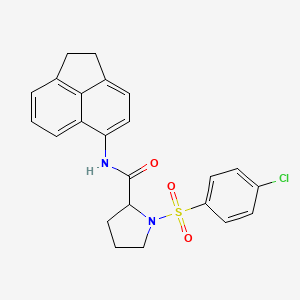

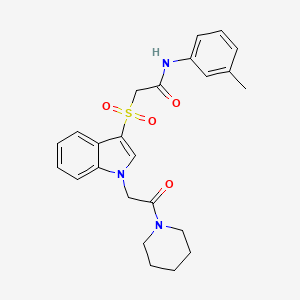

“1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride” is a compound that contains a heterocyclic scaffold of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing an oxygen atom and two nitrogen atoms . This compound is a derivative of 1,2,4-oxadiazole, which has been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including the 5-methyl derivative, involves the reaction of appropriate precursors under specific conditions . For instance, a compound similar to the one was synthesized via cyclization followed by alkali-catalyzed hydrolysis to yield a carboxylic acid. This was then subjected to an amidation reaction with a substituted aniline .Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing an oxygen atom and two nitrogen atoms . The 5-methyl-1,2,4-oxadiazol-3-yl group is attached to a cyclohexan-1-amine .科学研究应用

合成和化学性质

简易合成技术:研究表明了合成 1,2,4-恶二唑衍生物的有效方法,突出了它们在有机化学中的相关性。例如,由铜催化的酰胺和甲基芳烃的级联环化提供了制备 1,2,4-恶二唑的直接方案,证明了原子和步骤经济性、良好的官能团耐受性和操作的简便性 (郭等人,2015 年)。

聚合物的热稳定性:通过特定酚和氨基乙基壬基咪唑啉的相互作用合成 2-羟基-3-(甲基环己烯基-异丙基)-5-甲基苄基氨基乙基壬基咪唑啉的研究表明,类似化合物在增强聚丙烯的热稳定性方面有应用,指向材料科学应用 (Aghamali̇yev 等人,2018 年)。

生物活性

抗癌和抗血管生成作用:已经合成了含有恶二唑部分的新型硫代噻唑烷-4-酮衍生物,并证明了在小鼠模型中显着的抗癌和抗血管生成作用,表明了抗癌治疗的潜力 (Chandrappa 等人,2010 年)。

抗菌活性:各种研究已经合成了 1,2,4-恶二唑的衍生物并评估了它们的抗菌活性。例如,一些衍生物显示出良好的抗菌和抗真菌活性,表明它们在开发新的抗菌剂中的潜力 (Sharma 等人,2014 年)。

高能材料

不敏感的高能材料:基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃的化合物已被合成用作不敏感的高能材料。这些化合物表现出中等热稳定性,并且在爆炸性能方面优于 TNT,突出了它们在高能材料领域的应用 (于等人,2017 年)。

作用机制

Target of Action

activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

1,2,4-oxadiazole derivatives possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways might be affected.

Result of Action

The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . It also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) . In addition, it exerted moderate antibacterial effects on rice bacterial leaf blight .

属性

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9;/h2-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKYDAJLKKHCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2(CCCCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170193-75-5 |

Source

|

| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2865984.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2865989.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2865990.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2865993.png)

![N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2866007.png)